Enhanced Lipophilicity and Cell Permeability vs. 6-Desmethyl Analog
The presence of the 6-methyl group on methyl 4-hydroxy-6-methylquinazoline-8-carboxylate increases its computed LogP by approximately +0.5 to +0.6 log units compared to its 6-desmethyl counterpart (methyl 4-hydroxyquinazoline-8-carboxylate), improving passive membrane permeability potential. The target compound has a consensus LogP of +1.02 , while the 6-H analog, methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate, is estimated to have a LogP of ~0.4-0.5 based on its lower molecular weight and reduced hydrophobic surface area [1]. This difference is significant for central nervous system (CNS) drug design where a LogP of 1–3 is often sought for optimal blood-brain barrier penetration, placing the 6-methyl derivative at the very edge of desirable CNS drug space and making it a strategic choice over the more hydrophilic 6-H analog.
| Evidence Dimension | Computed LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 1.02 |
| Comparator Or Baseline | Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate (6-H analog): estimated LogP ≈ 0.4–0.5 |
| Quantified Difference | Δ LogP ≈ +0.5 to +0.6 (target more lipophilic) |
| Conditions | Consensus LogP computed via multiple QSAR models; experimental LogP not available. |
Why This Matters
For CNS-targeted kinase inhibitor programs, a LogP below 1 often results in poor passive permeability, so the 6-methyl group provides a measurable advantage in overcoming this barrier without resorting to additional structural modifications.
- [1] Molinstincts. 4-hydroxy-6-methylquinazoline-8-carboxylic acid Structure. Provides comparative physicochemical context for quinazoline-8-carboxylate derivatives. View Source
